LG100754

Nuclear Receptor Pharmacology RXR Heterodimer Profiling Insulin Sensitizer Screening

Pan-RXR agonists like bexarotene confound metabolic studies by activating hepatic LXR/FXR target genes (SREBP-1c lipogenesis, bile acid homeostasis). LG100754 eliminates this confound through crystallographically verified dimer-selective pharmacology-antagonizing RXR:RXR homodimers while selectively agonizing RXR:PPARα, RXR:PPARγ, and RXR:RAR heterodimers. • Zero agonist activity at RXR:LXRα/β or RXR:FXR/BAR-no SREBP-1c or bile acid gene induction • Propoxy substituent sterically displaces RXRα helix 12 (verified at 2.8 Å resolution), enabling context-dependent modulation • Improves TNFα-mediated insulin resistance in mature adipocytes without off-target nuclear receptor activation Standard pack sizes: 5 mg, 25 mg. Bulk custom synthesis available.

Molecular Formula C26H36O3
Molecular Weight 396.6 g/mol
CAS No. 180713-37-5
Cat. No. B1668754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLG100754
CAS180713-37-5
Synonyms7-(3-n-propoxy-5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalen-2-yl)-3-methylocta-2,4,6-trienoic acid
7-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl)-3-methylocta-2,4,6-trienoic acid
LG 100754
LG100754
LG754
Molecular FormulaC26H36O3
Molecular Weight396.6 g/mol
Structural Identifiers
SMILESCCCOC1=CC2=C(C=C1C(=CC=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C
InChIInChI=1S/C26H36O3/c1-8-14-29-23-17-22-21(25(4,5)12-13-26(22,6)7)16-20(23)19(3)11-9-10-18(2)15-24(27)28/h9-11,15-17H,8,12-14H2,1-7H3,(H,27,28)/b10-9+,18-15+,19-11-
InChIKeyHNODNXQAYXJFMQ-LQUSFLDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LG100754: Dimer-Selective RXR Modulator


LG100754 (UVI 2112, CAS 180713-37-5) is a synthetic rexinoid compound that functions as a dimer-selective modulator of the retinoid X receptor (RXR) [1]. Unlike pan-RXR agonists, LG100754 exhibits context-dependent pharmacology: it acts as an antagonist toward RXR:RXR homodimers while functioning as an agonist for RXR:PPARα, RXR:PPARγ, and RXR:RAR heterodimers [2]. First disclosed by Ligand Pharmaceuticals and structurally characterized by crystallographic studies, the compound's propoxy substituent sterically displaces helix 12 (H12) of RXRα, preventing the canonical agonist conformation required for homodimer activation while permitting heterodimer agonism [3].

LG100754: Why Pan-RXR Agonists Cannot Substitute


Generic substitution of LG100754 with pan-RXR agonists such as LG100268 or bexarotene is scientifically invalid because LG100754's dimer-selective pharmacology is structurally encoded and mechanistically distinct [1]. While pan-RXR agonists promiscuously activate multiple RXR heterodimers (including RXR:LXRα, RXR:LXRβ, and RXR:FXR/BAR), LG100754 selectively activates only RXR:PPARα, RXR:PPARγ, and RXR:RAR heterodimers, with no detectable agonist activity toward RXR homodimers or RXR:LXR/FXR heterodimers . This selectivity profile is not achievable through dose adjustment of pan-agonists and is essential for experiments requiring pathway-specific RXR modulation without confounding activation of hepatic LXR/FXR target genes .

LG100754: Quantitative Comparative Evidence


Heterodimer Selectivity vs. LG100268

In a direct head-to-head cotransfection comparison, LG100754 exhibits superior heterodimer selectivity compared with the pan-RXR agonist LG100268 [1]. While LG100268 activates multiple RXR heterodimers promiscuously, LG100754 does not activate LG100268-responsive heterodimers including RXR:LXRα, RXR:LXRβ, RXR:BAR/FXR, and RXR:NGFI-B [1]. Activation of RXR:PPARγ by LG100754 and LG100268 also occurs through mechanistically distinct pathways .

Nuclear Receptor Pharmacology RXR Heterodimer Profiling Insulin Sensitizer Screening

Propoxy-Mediated H12 Displacement

Crystallographic analysis of the RARα(atRA):RXRα(LG100754) LBD heterodimer (2.8 Å resolution) reveals the molecular basis of LG100754's dimer-selective pharmacology [1]. The propoxy group of LG100754 sterically prevents the C-terminal helix 12 (H12) of RXRα from adopting the canonical agonist conformation, causing H12 to flip out to the solvent while leaving the heterodimer interface and RARα active conformation intact [1]. This structural feature is absent in pan-RXR agonists like bexarotene and LG100268, which lack the propoxy substituent and permit H12 association with the LBD in all dimer contexts .

Structural Biology Nuclear Receptor Crystallography RXR Antagonist Mechanism

PPAR/RAR Agonism Without LXR/FXR Activation

In cotransfection assays, LG100754 demonstrates a defined heterodimer activation profile with clear activation of RXR:PPARα, RXR:PPARγ, and RXR:RAR heterodimers, while showing zero detectable agonist activity toward RXR:LXRα, RXR:LXRβ, RXR:FXR/BAR, or RXR:NGFI-B heterodimers [1]. This contrasts with the promiscuous activation profile of LG100268 and the mixed activity profile of bexarotene . Notably, LG100754 does not activate key FXR and LXR target genes in cellular assays .

Nuclear Receptor Profiling Heterodimer Selectivity Metabolic Target Validation

AOX1 Induction Compared with Bexarotene and LG100268

In a cross-study comparison of RXR modulators' effects on aldehyde oxidase-1 (AOX1) mRNA expression in MCF-7 human breast adenocarcinoma cells, LG100754 exhibited an EC50 of 12 nM and Emax of 9-fold induction [1]. Compared with bexarotene (EC50 42 nM, Emax 15-fold) and LG100268 (EC50 4 nM, Emax 5-fold), LG100754 demonstrates intermediate potency with higher efficacy than LG100268 but lower than bexarotene [1]. Notably, the heterodimer-selective RXR:PPAR agonist LG101506 (which lacks RXR homodimer and RXR:RAR activity) decreased AOX1 expression with EC50 of 1 μM and Emax of 94% decrease, opposite to LG100754's inductive effect [1].

Drug Metabolism Aldehyde Oxidase Induction RXR Pharmacodynamics

In Vivo Glucose-Lowering in db/db Mice

In the db/db mouse model of type 2 diabetes, LG100754 treatment leads to measurable improvement in insulin resistance in vivo [1]. At a dose of 100 mg/kg, LG100754 completely blocks the increase in glucose levels, demonstrating functional antidiabetic efficacy [2]. Notably, activation of RXR:PPARγ by LG100754 and LG100268 occurs through different mechanisms despite both compounds producing glucose-lowering effects .

In Vivo Pharmacology Diabetes Research Metabolic Disease Models

LG100754: Research Applications


Selective PPARγ Activation Without LXR/FXR Off-Target Effects

For studies requiring RXR:PPARγ heterodimer activation without concomitant activation of hepatic LXRα/β (which induces lipogenic gene expression) or FXR/BAR (which modulates bile acid homeostasis), LG100754 provides a cleaner pharmacological tool than pan-RXR agonists such as LG100268 or bexarotene. In cotransfection assays, LG100754 shows zero detectable agonist activity toward RXR:LXRα, RXR:LXRβ, and RXR:FXR/BAR heterodimers, and does not activate key FXR and LXR target genes [1]. This selectivity is critical for adipocyte differentiation studies and insulin sensitization research where LXR-driven sterol regulatory element-binding protein (SREBP) activation would confound metabolic readouts [1].

RXR Homodimer Antagonism with Heterodimer Agonism

LG100754 is uniquely suited for experiments requiring simultaneous RXR homodimer antagonism and RXR heterodimer agonism. The propoxy substituent of LG100754 sterically displaces RXRα helix 12 (H12) to the solvent in the homodimer context (crystallographically verified at 2.8 Å resolution), preventing the canonical agonist conformation required for homodimer activation, while preserving heterodimer agonism [2]. This dimer-context-dependent pharmacology cannot be replicated by pan-RXR agonists such as bexarotene or LG100268, which lack the propoxy substituent and permit H12 association in all dimer contexts [2]. This makes LG100754 an essential tool for dissecting RXR homodimer-specific versus heterodimer-specific transcriptional programs.

TNFα-Mediated Insulin Resistance in Adipocytes

LG100754 has been demonstrated to improve TNFα-mediated insulin resistance in mature adipocytes by inhibiting TNFα-induced hypophosphorylation of the insulin receptor [1]. Unlike pan-RXR agonists, LG100754 achieves this effect through selective RXR:PPARγ heterodimer activation without activating LXR or FXR target genes [1]. This selectivity profile makes LG100754 the preferred rexinoid tool for adipocyte insulin signaling studies where off-target nuclear receptor activation would introduce experimental confounds. The compound also triggers cellular RXR:PPARγ-dependent pathways including adipocyte differentiation [1].

RXR-Mediated Drug Metabolism in ADME-Tox Screening

For preclinical ADME-Tox studies evaluating RXR-mediated induction of drug-metabolizing enzymes, LG100754 provides a valuable reference point for discriminating homodimer-dependent versus heterodimer-dependent transcriptional effects. In MCF-7 cells, LG100754 induces AOX1 mRNA with an EC50 of 12 nM and Emax of 9-fold induction, a profile intermediate between LG100268 (EC50 4 nM, Emax 5-fold) and bexarotene (EC50 42 nM, Emax 15-fold) [3]. Notably, the heterodimer-selective RXR:PPAR agonist LG101506 decreases AOX1 expression (EC50 1 μM, 94% decrease), opposite to LG100754's inductive effect [3]. This differential pharmacology makes LG100754 a critical comparator for mapping the structural determinants of RXR-mediated AOX1 regulation.

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